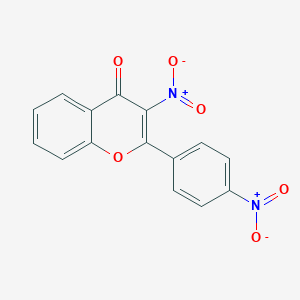
3-Nitro-2-(4-nitrophenyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-2-(4-nitrophenyl)chromen-4-one, also known as NNC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
作用機序
3-Nitro-2-(4-nitrophenyl)chromen-4-one selectively inhibits the activity of PKC by binding to its regulatory domain. This binding prevents the activation of PKC by other signaling molecules, leading to the inhibition of downstream signaling pathways. The inhibition of PKC activity by 3-Nitro-2-(4-nitrophenyl)chromen-4-one has been shown to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic patients.
生化学的および生理学的効果
The inhibition of PKC activity by 3-Nitro-2-(4-nitrophenyl)chromen-4-one has been shown to have several biochemical and physiological effects. In cancer cells, 3-Nitro-2-(4-nitrophenyl)chromen-4-one induces apoptosis by activating caspases and inducing the release of cytochrome c from mitochondria. In diabetic patients, 3-Nitro-2-(4-nitrophenyl)chromen-4-one improves insulin sensitivity by increasing glucose uptake and reducing insulin resistance. Additionally, 3-Nitro-2-(4-nitrophenyl)chromen-4-one has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
3-Nitro-2-(4-nitrophenyl)chromen-4-one has several advantages for lab experiments, including its selectivity for PKC and its ability to induce apoptosis in cancer cells. However, its use in lab experiments is limited by its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 3-Nitro-2-(4-nitrophenyl)chromen-4-one. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of 3-Nitro-2-(4-nitrophenyl)chromen-4-one. Another direction is the investigation of the therapeutic potential of 3-Nitro-2-(4-nitrophenyl)chromen-4-one in other diseases, such as cardiovascular and autoimmune disorders. Additionally, the development of new drug delivery systems for 3-Nitro-2-(4-nitrophenyl)chromen-4-one could improve its solubility and reduce its potential toxicity.
合成法
The synthesis of 3-Nitro-2-(4-nitrophenyl)chromen-4-one involves the reaction of 4-nitrophenylacetic acid with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with nitric acid to yield the final compound. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
3-Nitro-2-(4-nitrophenyl)chromen-4-one has been widely used in scientific research due to its ability to selectively inhibit protein kinase C (PKC) activity. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC activity by 3-Nitro-2-(4-nitrophenyl)chromen-4-one has been shown to have therapeutic potential in the treatment of several diseases, including cancer, diabetes, and neurological disorders.
特性
CAS番号 |
143468-19-3 |
|---|---|
製品名 |
3-Nitro-2-(4-nitrophenyl)chromen-4-one |
分子式 |
C15H8N2O6 |
分子量 |
312.23 g/mol |
IUPAC名 |
3-nitro-2-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8N2O6/c18-14-11-3-1-2-4-12(11)23-15(13(14)17(21)22)9-5-7-10(8-6-9)16(19)20/h1-8H |
InChIキー |
GHWXBUACJPXXCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
同義語 |
4H-1-Benzopyran-4-one,3-nitro-2-(4-nitrophenyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



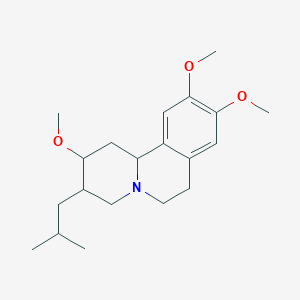
![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)
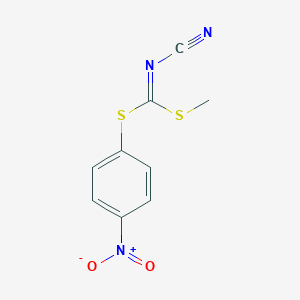
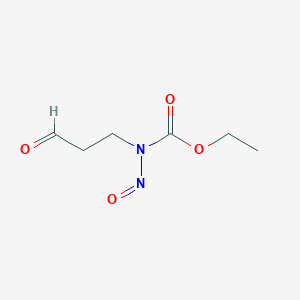
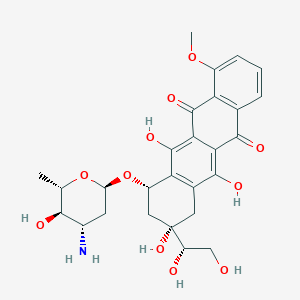
![2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B136385.png)
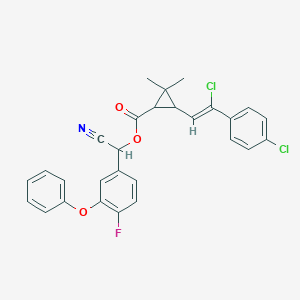
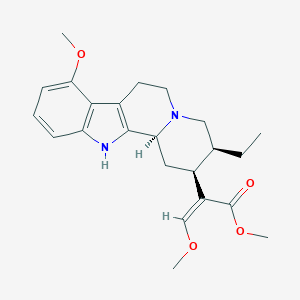
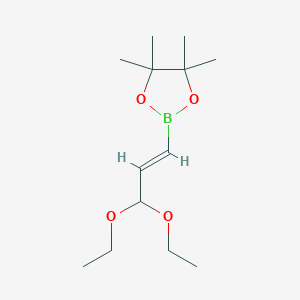
![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)
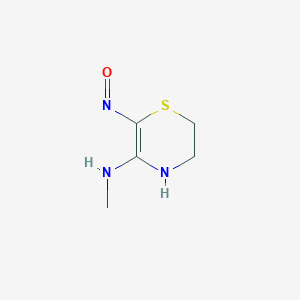
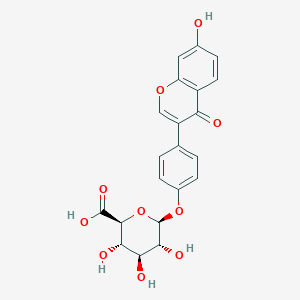
![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B136396.png)
![Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate](/img/structure/B136401.png)